
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Overview
Description
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the indole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the phenyl ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: Oxidized derivatives of the indole or phenyl ring.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Substitution Products: Halogenated or alkylated derivatives of the indole or phenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid exhibits promising anticancer properties. It has been studied for its potential to inhibit tumor growth in various cancer cell lines.
Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell proliferation and induced apoptosis. The mechanism was suggested to involve the modulation of specific signaling pathways associated with cancer progression .
Neuroprotective Effects
The compound shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Example :
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group, but without the cyclopentylamino and phenyl substitutions.
2-Phenylindole: Lacks the cyclopentylamino and carboxylic acid groups but shares the indole and phenyl core structure.
Cyclopentylamine: Contains the cyclopentylamino group but lacks the indole and phenyl structures.
Uniqueness: 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is unique due to the combination of the cyclopentylamino, phenyl, and carboxylic acid groups on the indole core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of integrase, an essential enzyme in the HIV replication cycle. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C20H20N2O2
- CAS Number : 17330-79-9
- Molecular Weight : 320.39 g/mol
The primary biological activity of this compound is its role as an integrase strand transfer inhibitor (INSTI). Integrase is crucial for the integration of viral DNA into the host genome, and inhibitors can effectively disrupt this process, thereby preventing viral replication.
Binding Interaction
Research indicates that the indole nucleus of this compound chelates with magnesium ions within the active site of integrase. This interaction is critical for inhibiting the enzyme's function. The presence of the cyclopentylamino group enhances binding affinity through hydrophobic interactions, while the carboxylic acid moiety aids in metal ion coordination.
Efficacy and Structure-Activity Relationship (SAR)
A series of studies have evaluated the biological activity of various derivatives of indole-5-carboxylic acids, including this compound. The efficacy is often measured by the half-maximal inhibitory concentration (IC50) values.
Table: IC50 Values of Related Compounds
Compound | IC50 (μM) | Comments |
---|---|---|
This compound | 32.37 | Initial compound with moderate activity |
Optimized derivative 17a | 3.11 | Significant improvement in integrase inhibition |
Derivative with C6 halogenated group | 1.05 - 1.70 | Enhanced activity due to π–π stacking |
The introduction of halogenated groups at specific positions on the indole ring has been shown to enhance biological activity significantly, with IC50 values dropping from over 30 μM to below 5 μM in some cases .
Case Studies
- HIV Integrase Inhibition : A study demonstrated that compound 17a, derived from structural optimization of the parent compound, exhibited an IC50 value of 3.11 μM against HIV integrase. This was attributed to improved binding interactions facilitated by structural modifications .
- Comparative Analysis : In a comparative study involving multiple indole derivatives, those with longer alkyl chains or halogen substitutions showed a marked increase in inhibitory potency against integrase, highlighting the importance of molecular structure in drug design .
- Mechanistic Studies : Binding mode analysis revealed that modifications at the C6 position allowed for effective π–π stacking interactions with viral DNA, further solidifying the rationale for optimizing this compound's structure for enhanced antiviral activity .
Properties
IUPAC Name |
7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)15-10-14-11-17(13-6-2-1-3-7-13)22-19(14)18(12-15)21-16-8-4-5-9-16/h1-3,6-7,10-12,16,21-22H,4-5,8-9H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIUDHXBXDFVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CC(=C2)C(=O)O)C=C(N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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